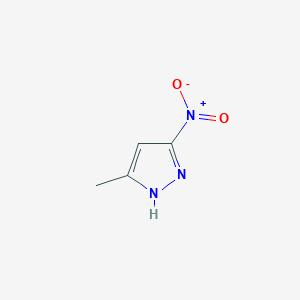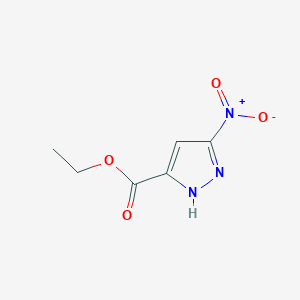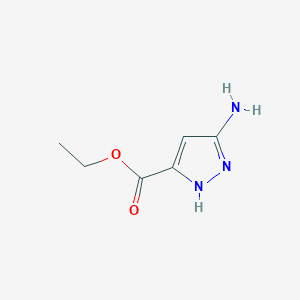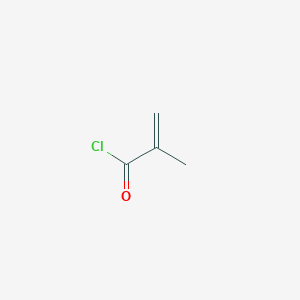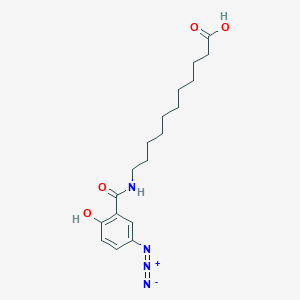![molecular formula C16H22N4O10 B116752 2-[(Azidoacetil)amino]-2-desoxi-D-glucopiranosa 1,3,4,6-tetraacetato CAS No. 98924-81-3](/img/structure/B116752.png)
2-[(Azidoacetil)amino]-2-desoxi-D-glucopiranosa 1,3,4,6-tetraacetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate is a synthetic derivative of glucose. It is characterized by the presence of an azido group attached to the acetylated amino group of the glucose molecule. This compound is often used in biochemical research due to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.
Biology: Employed in metabolic labeling of glycans and studying glycosylation processes.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool in imaging techniques.
Mecanismo De Acción
Target of Action
The primary target of Ac4GlcNAz is the sialic acid biosynthesis pathway . This compound is incorporated into the pathway, leading to the production of azide-modified proteins .
Mode of Action
Ac4GlcNAz interacts with its targets through chemoselective ligation chemistries . The azide moiety of the compound can be used for modification, including CuAAC, Cu-free click reaction, or Staudinger ligation . This allows the compound to be incorporated into proteins in a highly specific manner .
Biochemical Pathways
The affected pathway is the sialic acid biosynthesis pathway . The incorporation of Ac4GlcNAz into this pathway results in the production of azide-modified proteins . These modified proteins can then be detected by reaction with alkynes .
Pharmacokinetics
The acetyl groups of the compound increase its solubility in many solvents, which may enhance its bioavailability .
Result of Action
The result of Ac4GlcNAz’s action is the production of azide-modified proteins . These proteins can be detected and studied using various biochemical techniques, providing valuable insights into protein function and regulation .
Action Environment
The action of Ac4GlcNAz can be influenced by various environmental factors. For example, the solubility of the compound can be affected by the solvent used . Additionally, the efficiency of the chemoselective ligation reactions can be influenced by factors such as temperature and pH
Análisis Bioquímico
Biochemical Properties
It is known that the azido group in the molecule can react with alkynes in a process called click chemistry . This property allows it to be used as a biochemical tool for labeling and tracking molecules in cells .
Cellular Effects
The cellular effects of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate are largely dependent on its interactions with other biomolecules. The compound’s azido group can react with alkynes present in other molecules, allowing it to form covalent bonds and attach itself to these molecules . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate involves its azido group. This group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction allows the compound to form covalent bonds with other molecules, which can lead to changes in their function or localization .
Temporal Effects in Laboratory Settings
Given its reactivity, it is likely that its effects would be observable shortly after it is introduced into a system
Transport and Distribution
The transport and distribution of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate within cells and tissues are likely influenced by its chemical properties. Its ability to form covalent bonds with other molecules could affect its localization and accumulation
Subcellular Localization
The subcellular localization of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate is likely to be influenced by its interactions with other molecules. Its ability to react with alkynes could potentially target it to specific compartments or organelles where these reactions occur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate typically involves the acetylation of 2-amino-2-deoxy-D-glucose followed by the introduction of the azido group. The process can be summarized as follows:
Acetylation: 2-amino-2-deoxy-D-glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form the tetraacetate derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF.
Click Chemistry: Copper(I) iodide, alkyne derivatives.
Reduction: Hydrogen gas, palladium on carbon.
Major Products Formed
Substitution: Formation of triazole derivatives in click chemistry.
Reduction: Formation of 2-amino-2-deoxy-D-glucopyranose derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Azidoacetyl)amino]-2-deoxy-D-galactopyranose 1,3,4,6-tetraacetate
- 2-[(Azidoacetyl)amino]-2-deoxy-D-mannopyranose 1,3,4,6-tetraacetate
- 2-[(Azidoacetyl)amino]-2-deoxy-D-xylopyranose 1,3,4,6-tetraacetate
Uniqueness
2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate is unique due to its specific structural configuration, which allows for selective reactions and applications in glycoscience. Its azido group provides versatility in click chemistry, making it a valuable tool for bioconjugation and molecular labeling .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14-,15-,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-ALTVCHKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Ac4GlcNAz (2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate), and how is it used to study bacteria?
A1: Ac4GlcNAz is a modified sugar molecule containing an azide group. It acts as a chemical probe by exploiting the metabolic pathways of bacteria. Bacteria can uptake Ac4GlcNAz and incorporate it into their glycans (sugar structures) through metabolic processes. This incorporation allows researchers to label and study bacterial glycans, which are often involved in pathogenesis and possess unique structures absent in humans [, , , ].
Q2: What types of bacteria have been studied using Ac4GlcNAz?
A2: Ac4GlcNAz has shown promise in studying various bacteria, including:
- Helicobacter pylori (Hp): This bacterium causes ulcers and gastric cancers. Ac4GlcNAz helped identify O-linked glycans in Hp and was crucial in developing a novel targeting strategy based on Hp's surface glycans [, , ].
- Akkermansia muciniphila: This bacterium is a mucin-degrading gut microbe. Ac4GlcNAz, along with other azido-monosaccharide derivatives, was successfully incorporated into its surface glycoconjugates [].
- Other Gut Microbiota: Ac4GlcNAz has been applied in studying other gut bacteria, including Bacteroides fragilis, Anaerostipes rhamnosivorans, Intestimonas butyriciproducens, and Eubacterium hallii, providing insights into their unique carbohydrate metabolism [].
- Escherichia coli: While challenging, Ac4GlcNAz can be used to label E. coli under specific conditions, offering a way to explore the influence of GlcNAc metabolism on metabolic labeling [].
Q3: What are the advantages of using Ac4GlcNAz for studying bacterial glycans?
A3: Ac4GlcNAz offers several advantages:
- Selectivity: It primarily targets bacterial glycans, showing limited incorporation into mammalian cell surfaces, allowing for selective targeting of bacteria [, ].
- Versatility: It can be used with various labeling techniques like the Staudinger ligation and click chemistry, enabling researchers to visualize and analyze labeled glycans [, , ].
- Non-toxic: Studies show Ac4GlcNAz does not significantly affect the growth or viability of bacteria like A. muciniphila and E. coli, making it suitable for studying live cells [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
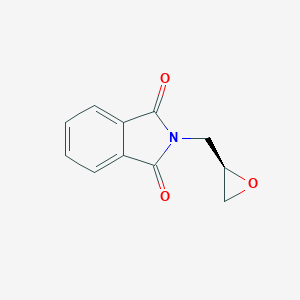
![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)
